N-(2-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
This compound belongs to a class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, characterized by a fused triazole-pyridazine core. The structure includes:
- Triazolopyridazine scaffold: A bicyclic heteroaromatic system known for its role in modulating kinase inhibition and neuroprotective activity .
- Thioether linkage: A sulfur atom connects the triazolopyridazine core to a 2-oxoethyl group, which is substituted with a 2,4-dimethoxyphenylamino moiety.
- Ethyl-4-methylbenzamide side chain: A hydrophobic substituent that may contribute to membrane permeability and target selectivity.
While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₂₆H₂₆N₆O₄S (based on analogs in ), with an estimated molecular weight of ~500–510 g/mol.
Properties
IUPAC Name |
N-[2-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4S/c1-16-4-6-17(7-5-16)25(33)26-13-12-22-29-28-21-10-11-24(30-31(21)22)36-15-23(32)27-19-9-8-18(34-2)14-20(19)35-3/h4-11,14H,12-13,15H2,1-3H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOOXNOOQGQMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anticancer and antimicrobial activities. Therefore, it’s plausible that this compound may interact with targets related to these biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown. These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Compounds with similar structures have been reported to influence pathways related to cell proliferation and microbial growth. Therefore, it’s possible that this compound may affect similar pathways.
Pharmacokinetics
The sulfanyl group may be involved in metabolic reactions, affecting its bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit anticancer and antimicrobial activities. Therefore, it’s plausible that this compound may induce cell death in cancer cells or inhibit the growth of microbes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions may affect its stability or interaction with its targets. The presence of other molecules may compete with this compound for its targets, potentially affecting its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives with modifications in the aryl substituents and benzamide groups. Key comparisons are summarized below:
Table 1: Structural and Molecular Comparison
*Estimated based on analogs.
Key Findings:
Fluorine (F) and acetyl (COCH₃) substituents () introduce electron-withdrawing effects, which may alter binding kinetics or redox stability.
Steric and Lipophilic Effects :
- The 4-fluorobenzyl group in adds steric bulk, which could hinder binding in compact active sites but improve selectivity for hydrophobic pockets.
- Dimethylphenyl () and methylbenzamide (target compound) substituents increase logP values, suggesting enhanced blood-brain barrier penetration .
Biological Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
